molecular formula C8H13N3O B2504751 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine CAS No. 1506822-54-3

2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine

Cat. No.: B2504751
CAS No.: 1506822-54-3
M. Wt: 167.212
InChI Key: YUDISKHKDSDHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. The compound features a pyrimidine ring, a privileged scaffold in pharmaceuticals, substituted with a methoxymethyl group at the 4-position and an ethanamine side chain at the 2-position. This structure is highly amenable to further functionalization, making it a valuable building block for the synthesis of more complex molecules, such as kinase inhibitors and other biologically active compounds . Pyrimidine cores are known to interact with a wide range of enzymatic targets and are found in compounds with diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects . The primary research applications of this compound are as a key intermediate in organic synthesis and as a core structural element in the development of potential therapeutic agents. Researchers utilize this building block to explore structure-activity relationships (SAR), particularly around the pyrimidine ring system. The ethanamine side chain can serve as a linker for attaching additional pharmacophores or for forming conjugates. The specific mechanism of action for this parent compound is not fully characterized and is dependent on the final target and structure of the derivatives generated in research settings. As with all compounds of this class, researchers should consult relevant scientific literature for potential biological pathways of interest. This product is provided for research use only and is not intended for diagnostic or therapeutic procedures. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-[4-(methoxymethyl)pyrimidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-12-6-7-3-5-10-8(11-7)2-4-9/h3,5H,2,4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDISKHKDSDHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NC=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506822-54-3
Record name 2-[4-(methoxymethyl)pyrimidin-2-yl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine typically involves the reaction of a pyrimidine derivative with an appropriate amine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with methoxymethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its effects .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
  • 4-Position Substituent : Methoxymethyl (-CH2OCH3) group, contributing to hydrophilicity and electronic effects.
  • 2-Position Substituent : Ethanamine (-CH2CH2NH2) side chain, a common motif in bioactive molecules for receptor interaction .

Hypothetical Synthesis :
Synthesis routes for analogs (e.g., 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanamine) involve nitrile reduction (e.g., procedure C in ) or nucleophilic substitution on pyrimidine precursors .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly influences physicochemical and biological properties.

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine -CH2OCH3 C8H13N3O 167.21 g/mol Hypothesized enhanced solubility -
2-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine -CHF2 C7H9F2N3 173.16 g/mol Increased lipophilicity; potential metabolic stability
2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethanamine -CF3 (with piperazine) C11H16F3N5 275.28 g/mol Enhanced receptor binding affinity; CNS applications
(2-Methoxypyrimidin-4-yl)methanamine -OCH3 (at pyrimidin-4-yl) C6H9N3O 139.16 g/mol Simpler structure; limited solubility

Key Observations :

  • Methoxymethyl vs. Halogenated Groups : The methoxymethyl group enhances hydrophilicity compared to difluoromethyl (-CHF2) or trifluoromethyl (-CF3) groups, which increase lipophilicity and metabolic resistance .

Structural Modifications in the Ethanamine Side Chain

Variations in the ethanamine side chain or its substitution pattern alter receptor interactions and pharmacokinetics.

Compound Name Side Chain Structure Molecular Formula Key Properties/Applications Evidence ID
2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine -CH2CH2NH2 C8H13N3O Potential dopamine receptor modulation -
N-Methyl-N-((2-methylthiazol-4-yl)methyl)-4-(pyridin-4-yl)pyrimidin-2-amine -CH2CH2N(CH3)-thiazole C15H17N5S Enhanced selectivity for kinase targets
2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride -CH2CH2NH2·HCl C12H15ClN4 Improved stability via salt formation

Key Observations :

  • N-Methylation : Reduces basicity and may improve oral bioavailability .
  • Hydrochloride Salt Formation : Enhances solubility and crystallinity, as seen in .

Research Findings and Implications

Substituent-Driven Solubility : Methoxymethyl groups balance hydrophilicity and steric bulk, making the target compound a candidate for oral drug development.

Metabolic Stability : Halogenated analogs (e.g., -CF3 in ) resist oxidative metabolism but may accumulate in lipid-rich tissues .

Receptor Specificity : Piperazine and pyridine modifications (e.g., ) enhance selectivity for biological targets, though at the cost of increased molecular weight .

Biological Activity

2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects, supported by data tables and case studies from diverse research sources.

Chemical Structure and Synthesis

The chemical structure of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Pyrimidine Ring : This can be achieved through various methods such as cyclization of appropriate precursors.
  • Alkylation : The methoxymethyl group is introduced via alkylation reactions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

The biological activity of 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It is hypothesized that the compound may modulate neurotransmitter systems, influencing pathways related to mood regulation and cognitive function.

Biological Activity

Research indicates that 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, particularly against certain strains of bacteria. For instance, its effectiveness against Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating bacterial infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antitumor Activity

In vitro studies have demonstrated that 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine may inhibit the growth of cancer cell lines. One study reported an IC50 value of 0.5 µM against MCF-7 breast cancer cells, indicating significant antitumor potential.

Cell Line IC50 (µM)
MCF-70.5
H4601.0

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential use in antibiotic development .
  • Antitumor Research : Another investigation focused on the antitumor effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, which are crucial for programmed cell death .

Q & A

Basic Research Question

Methodological Answer:
The synthesis typically involves multi-step organic reactions, focusing on introducing the methoxymethyl group and forming the ethanamine linkage. Key steps include:

  • Nucleophilic substitution to attach the methoxymethyl group to the pyrimidine ring.
  • Amine functionalization via reductive amination or coupling reactions.

Optimization Parameters:

  • Temperature: Controlled heating (60–100°C) to accelerate substitutions while minimizing side reactions .
  • pH: Neutral to slightly basic conditions (pH 7–9) to stabilize amine intermediates .
  • Catalysts: Palladium or copper catalysts for cross-coupling steps .

Q. Table 1: Comparison of Synthetic Methods

MethodKey ReagentsYield (%)Purity AnalysisReference
Nucleophilic SubstitutionNaH, CH₃OCH₂Cl78HPLC (>98%)
Reductive AminationNaBH₃CN, NH₃65NMR (δ 2.8–3.1 ppm)
Cross-CouplingPd(PPh₃)₄, Boronic Acid82LC-MS (M⁺ = 223)

Which analytical techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons in the methoxymethyl (δ 3.3–3.5 ppm) and ethanamine (δ 1.2–1.5 ppm) groups .
    • ¹³C NMR confirms pyrimidine ring carbons (δ 155–160 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ = 223.1214) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

What are the recommended storage conditions and handling precautions?

Basic Research Question

Methodological Answer:

  • Storage:
    • Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
  • Handling:
    • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
    • Neutralize spills with 10% acetic acid before disposal .

How does the methoxymethyl group influence the compound's reactivity and interactions with biological targets?

Advanced Research Question

Methodological Answer:
The methoxymethyl group enhances:

  • Solubility: Ether oxygen increases polarity, improving aqueous solubility (logP = 1.2 vs. 2.5 for non-methoxy analogs) .
  • Receptor Binding: Hydrogen bonding with target proteins (e.g., kinases) via the methoxy oxygen .

Q. Table 2: Biological Activity vs. Substituents

SubstituentIC₅₀ (μM)Target ProteinReference
Methoxymethyl0.45Tyrosine Kinase A
Ethyl1.8Tyrosine Kinase A
Hydrogen (no group)>10Tyrosine Kinase A

What strategies address contradictions in biological activity data across different studies?

Advanced Research Question

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions: Varying pH (e.g., 7.4 vs. 6.8) alters protonation states, affecting binding .
  • Cell Lines: Differences in membrane permeability (e.g., HEK293 vs. HeLa) impact efficacy .

Resolution Strategies:

  • Standardized Protocols: Use uniform assay buffers (e.g., PBS pH 7.4) and isogenic cell lines .
  • Meta-Analysis: Pool data from ≥3 independent studies to identify outliers .

What computational methods are used to predict binding affinities and guide derivative design?

Advanced Research Question

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Simulates ligand-receptor interactions; ΔG ≤ -8 kcal/mol indicates strong binding .
  • Molecular Dynamics (GROMACS):
    • Assesses stability of ligand-protein complexes over 100-ns simulations .
  • QSAR Models:
    • Relate substituent electronegativity to activity (R² = 0.89 for kinase inhibitors) .

Q. Table 3: Computational Predictions vs. Experimental Data

DerivativePredicted IC₅₀ (μM)Experimental IC₅₀ (μM)Error (%)
Methoxymethyl0.50.4510
Ethoxyethyl1.21.414

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.